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Compound of Interest

Compound Name: 1-(5-Methylisoxazol-4-yl)ethanone

Cat. No.: B1303139 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data for 1-(5-Methylisoxazol-4-yl)ethanone is

not readily available in publicly accessible databases and literature. The data presented in this

guide is a combination of predicted values based on the chemical structure and data from

structurally analogous compounds. These values are intended to serve as a reference and

guide for researchers in the spectroscopic analysis of this compound.

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 1-(5-Methylisoxazol-4-yl)ethanone, a heterocyclic ketone with potential applications in

medicinal chemistry and materials science. The document is designed to assist researchers in

the identification and characterization of this compound by providing expected values for

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). Detailed, generalized experimental protocols for acquiring this data are

also included, along with a logical workflow for the spectroscopic analysis of a synthesized

compound.

Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for 1-(5-
Methylisoxazol-4-yl)ethanone.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 500 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.85 Singlet 1H H-3 (isoxazole ring)

~2.65 Singlet 3H -C(O)CH₃

~2.50 Singlet 3H 5-CH₃ (isoxazole ring)

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 125 MHz)

Chemical Shift (δ, ppm) Assignment

~195.0 C=O

~170.0 C-5 (isoxazole ring)

~158.0 C-3 (isoxazole ring)

~115.0 C-4 (isoxazole ring)

~30.0 -C(O)CH₃

~12.0 5-CH₃ (isoxazole ring)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

~3120 Medium =C-H stretch (isoxazole ring)

~2930 Medium C-H stretch (methyl groups)

~1705 Strong C=O stretch (ketone)

~1600 Medium C=N stretch (isoxazole ring)

~1450 Medium C-H bend (methyl groups)

~950 Medium Ring stretch (isoxazole)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
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m/z Relative Intensity Assignment

125 High [M]⁺ (Molecular Ion)

110 Medium [M - CH₃]⁺

82 High [M - CH₃CO]⁺

43 Very High [CH₃CO]⁺

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 1-(5-
Methylisoxazol-4-yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of purified 1-(5-Methylisoxazol-4-
yl)ethanone in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The

choice of solvent should ensure good solubility and minimize overlapping signals with the

analyte.

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as

an internal reference standard (δ = 0.00 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution and sensitivity.

¹H NMR Data Acquisition:

Acquire the spectrum using a standard pulse program (e.g., zg30).

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
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Apply a relaxation delay of 1-2 seconds between scans.

¹³C NMR Data Acquisition:

Acquire the spectrum using a proton-decoupled pulse program.

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

A larger number of scans will be required compared to ¹H NMR to achieve adequate

signal-to-noise.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both

spectra to the internal standard.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

recommended. Place a small amount of the dry, purified compound directly onto the ATR

crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample

with dry potassium bromide and pressing it into a thin disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

Place the sample on the ATR crystal or the KBr pellet in the sample holder.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add 16-32 scans to improve the signal-to-noise ratio.
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Data Processing: The instrument's software will automatically subtract the background

spectrum from the sample spectrum to generate the final transmittance or absorbance

spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of the purified compound (e.g., ~1 mg/mL) in a

volatile organic solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,

such as Electron Ionization (EI) or Electrospray Ionization (ESI). For detailed structural

information, a high-resolution mass spectrometer (HRMS) is advantageous.

Data Acquisition (EI-MS):

Introduce the sample into the ion source, typically via a direct insertion probe or a gas

chromatography (GC) inlet.

The standard electron energy for EI is 70 eV.

Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

Data Acquisition (ESI-MS):

Infuse the sample solution directly into the ESI source or inject it via a liquid

chromatography (LC) system.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (or the

protonated molecule peak) and the characteristic fragment ions. If HRMS data is acquired,

calculate the elemental composition from the accurate mass measurement.
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Mandatory Visualization
The following diagram illustrates a logical workflow for the spectroscopic analysis of a

synthesized organic compound.
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Workflow for Spectroscopic Analysis of 1-(5-Methylisoxazol-4-yl)ethanone
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Caption: Logical workflow for the synthesis and spectroscopic characterization.
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To cite this document: BenchChem. [Spectroscopic Profile of 1-(5-Methylisoxazol-4-
yl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1303139#spectroscopic-data-nmr-ir-mass-spec-of-1-
5-methylisoxazol-4-yl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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